molecular formula C19H23NO3 B5623793 2-(2-isopropylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2-isopropylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5623793
M. Wt: 313.4 g/mol
InChI Key: GNYLJVVLDPVBHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "2-(2-isopropylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide" involves multiple steps, starting from the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product is then recrystallized and elucidated by various spectroscopic techniques such as HNMR and LC-MS (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of the synthesized compound has been characterized by X-ray diffraction analysis, revealing that it crystallizes in the orthorhombic crystal system with specific unit cell parameters. The structure exhibits intermolecular hydrogen bonds of the N–H⋅⋅⋅O type, along with two intramolecular interactions that contribute to the stability of the molecule (Sharma et al., 2018).

Chemical Reactions and Properties

The compound participates in various chemical reactions, demonstrating its reactivity and potential utility in organic synthesis. One such example is the interaction with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds, indicating its versatility in forming heterocyclic structures (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of "this compound" such as solubility, melting point, and crystalline structure have been determined through various analytical methods. Its crystalline nature and specific unit cell dimensions have been established through X-ray crystallography, providing insights into its solid-state characteristics (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties, including its reactivity with different reagents and under various conditions, have been extensively studied. The compound's ability to undergo silylation reactions, forming silylated derivatives, showcases its chemical versatility and potential applications in synthetic chemistry (Lazareva et al., 2017).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)15-7-5-6-8-17(15)23-12-19(21)20-16-11-14(3)9-10-18(16)22-4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLJVVLDPVBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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